molecular formula C23H34Cl2N2Na2+4 B15342693 disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium CAS No. 2056-23-7

disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium

Cat. No.: B15342693
CAS No.: 2056-23-7
M. Wt: 455.4 g/mol
InChI Key: WJNRCWZSQKPZIJ-UHFFFAOYSA-P
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Description

Disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium is a bis-quaternary ammonium compound characterized by a flexible nonyl chain backbone linking two (2-chlorophenyl)methylazanium groups. The disodium counterions enhance its solubility in aqueous environments, distinguishing it from analogous chloride salts. Such compounds are typically explored for applications in surfactants, antimicrobial agents, or drug delivery systems due to their amphiphilic nature and ionic interactions with biological membranes.

Properties

CAS No.

2056-23-7

Molecular Formula

C23H34Cl2N2Na2+4

Molecular Weight

455.4 g/mol

IUPAC Name

disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium

InChI

InChI=1S/C23H32Cl2N2.2Na/c24-22-14-8-6-12-20(22)18-26-16-10-4-2-1-3-5-11-17-27-19-21-13-7-9-15-23(21)25;;/h6-9,12-15,26-27H,1-5,10-11,16-19H2;;/q;2*+1/p+2

InChI Key

WJNRCWZSQKPZIJ-UHFFFAOYSA-P

Canonical SMILES

C1=CC=C(C(=C1)C[NH2+]CCCCCCCCC[NH2+]CC2=CC=CC=C2Cl)Cl.[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Counterion Comparison

Compound Core Structure Substituents Counterions
Target Compound Nonyl chain Two (2-chlorophenyl)methyl Disodium
Bicyclo[2.2.2]octane Diamine Dichloride Bicyclo[2.2.2]octane Two (2-chlorophenyl)methyl Dichloride
Chromene-Pyrimidinone Derivatives Fused heterocyclic ring 2-Chlorophenyl N/A
Methylclonazepam Benzodiazepine 2-Chlorophenyl, Nitro N/A

Table 2: Functional and Application Comparison

Compound Solubility Profile Stability Potential Applications
Target Compound High (aqueous) Stable in solution Surfactants, Antimicrobials
Bicyclo[2.2.2]octane Diamine Dichloride Moderate Thermally stable Materials, Sustained release
Chromene-Pyrimidinone Derivatives Low (organic) Sensitive to hydrolysis Pharmaceuticals
Methylclonazepam Low (lipid) Photolabile CNS Therapeutics

Research Findings and Implications

  • Target Compound Advantages: The disodium salt’s high solubility and flexible nonyl chain position it as a candidate for topical antimicrobial formulations or industrial surfactants. Its ionic nature facilitates interactions with negatively charged microbial membranes .
  • Bicyclo Compound Limitations : While rigid structures enhance stability, reduced solubility may restrict biological applications. However, they may serve as scaffolds for metal-organic frameworks .
  • Chromene Derivatives : Their synthesis complexity and aromatic reactivity make them better suited for drug discovery than bulk applications .
  • Counterion Strategies : Sodium vs. dichloride vs. benzathine counterions illustrate how ionic form tailors functionality—immediate action vs. prolonged release .

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